molecular formula C6H8N4O2S B11061884 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one

Cat. No.: B11061884
M. Wt: 200.22 g/mol
InChI Key: GMFSXTMVUNXEHZ-UHFFFAOYSA-N
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Description

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one is a heterocyclic compound that contains both a tetrazole and a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one typically involves the formation of the tetrazole ring followed by its attachment to the dihydrofuran moiety. One common method involves the reaction of a suitable precursor with sodium azide to form the tetrazole ring. This is followed by a nucleophilic substitution reaction to attach the tetrazole to the dihydrofuran ring. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the tetrazole ring .

Scientific Research Applications

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one is unique due to the presence of both a tetrazole and a dihydrofuran ring in its structure. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the dihydrofuran ring can enhance the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry .

Properties

Molecular Formula

C6H8N4O2S

Molecular Weight

200.22 g/mol

IUPAC Name

3-(1-methyltetrazol-5-yl)sulfanyloxolan-2-one

InChI

InChI=1S/C6H8N4O2S/c1-10-6(7-8-9-10)13-4-2-3-12-5(4)11/h4H,2-3H2,1H3

InChI Key

GMFSXTMVUNXEHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SC2CCOC2=O

Origin of Product

United States

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